3-(Hydroxymethyl)azetidin-2-one
Overview
Description
3-(Hydroxymethyl)azetidin-2-one is a chemical compound with the molecular formula C4H7NO2 . It is a derivative of azetidine, a four-membered cyclic amine . Azetidines are considered fairly typical cyclic amines, with less strain in the four-membered ring compared to the three-membered aziridine system .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in medicinal chemistry. For instance, an efficient formal synthesis of (S)-dapoxetine starting from 3-hydroxy azetidin-2-one has been described . The intermediate (S)-3-(dimethylamino)-3-phenylpropan-1-ol was synthesized in enantiopure form starting with 3-hydroxy azetidin-2-one in seven steps .Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered azetidine ring with a hydroxymethyl group attached . The azetidine ring is a key structural feature in many biologically active compounds .Chemical Reactions Analysis
Azetidines, including this compound, are known for their reactivity. They have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Synthesis and Transformation into Building Blocks
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, similar in structure to 3-(Hydroxymethyl)azetidin-2-one, have been synthesized and transformed into new building blocks. These chlorides are precursors for constructing various compounds, including aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. They have also been used in synthesizing novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones through intramolecular cyclization (Dao Thi et al., 2018).
Antiviral Applications
Enantiomerically pure synthesis of compounds derived from (2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl, closely related to this compound, demonstrated significant anti-HSV-1 and -2, and anti-HIV-1 activities. These compounds represent a specific category of antiviral agents (Nishiyama et al., 1995).
Scaffold for Highly Functionalized Azetidines
Bicyclic azetidin-3-ones, which lack acidic α-hydrogens and can be derived from compounds like this compound, serve as stable, divergent intermediates for synthesizing highly substituted azetidines. These compounds have been used in the synthesis of complex azetidine derivatives (Martínez & Fleet, 2014).
Tubulin-Targeting Antitumor Agents
3-Phenoxy-1,4-diarylazetidin-2-ones, structurally related to this compound, have been synthesized and identified as potent antitumor agents. These compounds have shown significant inhibition of tubulin polymerization and demonstrated potential in cancer therapy (Greene et al., 2016).
Glycosidase Inhibitory Activity
Azetidine iminosugars synthesized from d-glucose, incorporating structures similar to this compound, have shown significant inhibitory activity against enzymes such as amyloglucosidase. These findings highlight the potential of such compounds in biochemical applications (Lawande et al., 2015).
Potential Elastase Inhibitors
1-Alkoxycarbonyl-3-bromoazetidin-2-ones, similar to this compound, have been identified as potential inhibitors of enzymes like porcine pancreatic elastase. This highlights their potential use in therapeutic applications related to elastase inhibition (Beauve et al., 1999).
Antimicrobial and Antitubercular Activities
Trihydroxy benzamido azetidin-2-one derivatives, structurally related to this compound, have been synthesized and screened for antimicrobial and antitubercular activities. Some of these compounds have shown promising results against bacteria and tuberculosis (Ilango & Arunkumar, 2011).
Safety and Hazards
Future Directions
The future research directions for 3-(Hydroxymethyl)azetidin-2-one and its derivatives could involve further exploration of their biological activities. For instance, recent research has focused on the development of 3-hydroxymethyl-azetidine derivatives as a novel class of polymerase theta inhibitors, which have shown significant antiproliferative properties in DNA repair-compromised cells .
Properties
IUPAC Name |
3-(hydroxymethyl)azetidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRACIWZIQAESX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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